molecular formula C7H15NO4S B13469084 3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione

3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione

Cat. No.: B13469084
M. Wt: 209.27 g/mol
InChI Key: VFTBLAAWEOQCML-UHFFFAOYSA-N
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Description

3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by the presence of an amino group at the third position and two methoxy groups at the fourth position on a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiane derivative with an amino group and methoxy groups in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino or methoxy-substituted derivatives .

Scientific Research Applications

3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The sulfur atom in the thiane ring can also participate in redox reactions, affecting the compound’s overall reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione is unique due to its specific substitution pattern and the presence of both amino and methoxy groups on the thiane ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

4,4-dimethoxy-1,1-dioxothian-3-amine

InChI

InChI=1S/C7H15NO4S/c1-11-7(12-2)3-4-13(9,10)5-6(7)8/h6H,3-5,8H2,1-2H3

InChI Key

VFTBLAAWEOQCML-UHFFFAOYSA-N

Canonical SMILES

COC1(CCS(=O)(=O)CC1N)OC

Origin of Product

United States

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